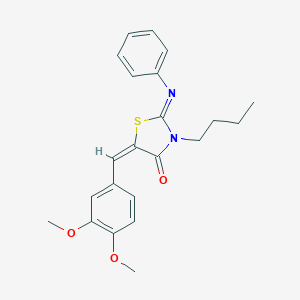
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one, also known as compound A, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammatory signaling pathways such as NF-κB and MAPK are also thought to be modulated by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A are thought to involve the scavenging of free radicals and the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects, including the modulation of signaling pathways, the inhibition of cell proliferation, and the reduction of inflammation and oxidative stress. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to induce apoptosis and inhibit cell proliferation, leading to reduced tumor growth. Inflammatory cytokines such as TNF-α and IL-6 have been found to be reduced by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A have been found to reduce oxidative damage and improve cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A in lab experiments is its diverse range of biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the study of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A include investigating its potential therapeutic applications in neurodegenerative disorders and optimizing its pharmacokinetic properties.
Synthesemethoden
The synthesis of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A involves the reaction of cyclohexyl isothiocyanate with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with indole-3-carboxaldehyde to obtain the final product. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The purity of the (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Compound A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Oxidative stress is also implicated in many diseases, including neurodegenerative disorders and cardiovascular disease. Compound A has been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage.
Eigenschaften
Produktname |
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C25H25N3O2S |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S/c1-30-20-13-11-18(12-14-20)27-25-28(19-7-3-2-4-8-19)24(29)23(31-25)15-17-16-26-22-10-6-5-9-21(17)22/h5-6,9-16,19,26H,2-4,7-8H2,1H3/b23-15-,27-25? |
InChI-Schlüssel |
HHSWCDIMZGCQOS-YOIRLTMBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CNC4=CC=CC=C43)/S2)C5CCCCC5 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)


![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)

![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)
